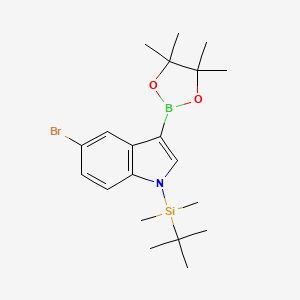
5-Bromo-1-(t-butyldimethylsilyl)indole-3-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-(t-butyldimethylsilyl)indole-3-boronic acid pinacol ester is a chemical compound with the CAS Number: 2377610-88-1. Its molecular weight is 436.27 and it has the IUPAC name 5-bromo-1-(tert-butyldimethylsilyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C20H31BBrNO2Si . Unfortunately, the search results do not provide a detailed structural analysis.Chemical Reactions Analysis
Boronic esters, such as this compound, are often used in Suzuki–Miyaura coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 436.27 . Unfortunately, the search results do not provide further details on the physical and chemical properties of this specific compound.Scientific Research Applications
Asymmetric Synthesis
Organoboron compounds like this one are of significant utility in asymmetric synthesis . They provide access to a broad array of diverse molecules with high enantioselectivity . The transformations of the boronic ester moiety into other functional groups is of considerable interest in synthesis .
Suzuki–Miyaura Coupling
This compound can be used in Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Stereospecific Functionalizations and Transformations
The compound can undergo stereospecific functionalizations and transformations . These transformations, which retain the high enantioenrichment of the starting boronic ester, lead to the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres .
Protodeboronation
The compound can be used in protodeboronation . This process was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .
Hydrolysis
Phenylboronic pinacol esters, like this compound, are only marginally stable in water . Therefore, they can be used to study the hydrolysis of boronic esters .
Drug Design and Delivery
Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices . They are particularly suitable as boron-carriers for neutron capture therapy .
Safety And Hazards
properties
IUPAC Name |
[5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-1-yl]-tert-butyl-dimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31BBrNO2Si/c1-18(2,3)26(8,9)23-13-16(15-12-14(22)10-11-17(15)23)21-24-19(4,5)20(6,7)25-21/h10-13H,1-9H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJFXMSQLQDCIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=C(C=C3)Br)[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31BBrNO2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-(t-butyldimethylsilyl)indole-3-boronic acid pinacol ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[2-[(2-chloroacetyl)amino]-1-(2,3-dichlorophenyl)ethyl]carbamate](/img/structure/B2399208.png)
![N-[6-(1H-pyrrol-1-yl)-2H-1,3-benzodioxol-5-yl]prop-2-enamide](/img/structure/B2399210.png)
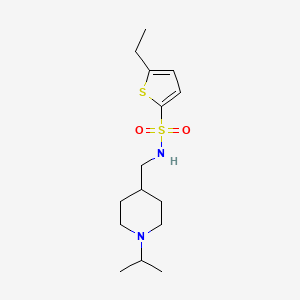
![7-ethoxy-5-(pyridin-2-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2399212.png)
![(4,4-Difluoropiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2399215.png)

![(E)-1-benzyl-7-(but-2-en-1-yl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2399218.png)
![1-(3-chloro-4-methoxyphenyl)-4-(3-phenylpropyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2399220.png)
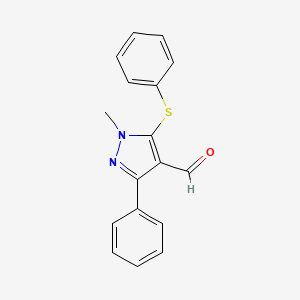
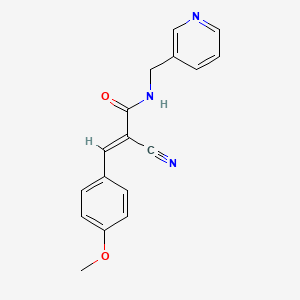
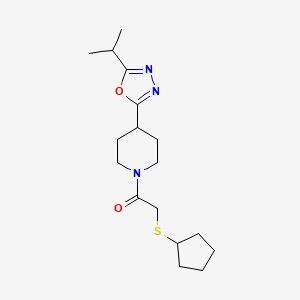
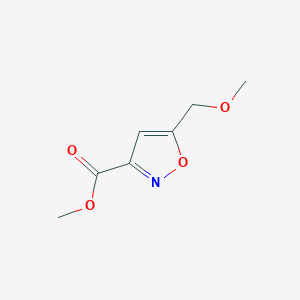

![4-amino-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2399230.png)